2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of 2,6-dimethylphenol with 2-methoxybenzylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby improving the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products can include substituted phenols and amides.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to a biological response. The acetamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylphenol: A precursor in the synthesis of 2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide.
2-methoxybenzylamine: Another precursor used in the synthesis.
2-methoxyphenyl isocyanate: A related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its combined phenoxy and acetamide functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-6-8-14(2)18(13)22-12-17(20)19-11-15-9-4-5-10-16(15)21-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKBTCFEUULHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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